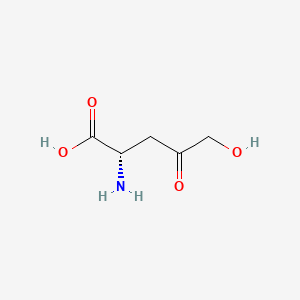
5-Hydroxy-4-oxonorvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-oxonorvaline is a non-proteinogenic amino acid derivative known for its biological activities. It was first isolated from Streptomyces species and has shown potential in various scientific and medical applications due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-oxonorvaline can be synthesized through a divergent, enantioselective synthetic strategy. One common method involves the asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine. This process yields (S)-allylglycine, which serves as a starting material for further reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enantioselective synthesis approach mentioned above can be scaled up for industrial applications, ensuring high yields and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amino alcohols .
Aplicaciones Científicas De Investigación
5-Hydroxy-4-oxonorvaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules.
Industry: Its unique properties make it valuable for developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-oxonorvaline involves the inhibition of homoserine dehydrogenase, an enzyme crucial for amino acid synthesis. The compound forms a covalent adduct with the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD), leading to potent antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
Norvaline: A non-proteinogenic amino acid with similar biological activities.
ɣ-Oxonorvaline: Another derivative used for site-specific protein modification.
ɣ-Hydroxynorvaline: Known for its antidiabetic properties.
Uniqueness
5-Hydroxy-4-oxonorvaline stands out due to its potent antifungal and antitubercular properties, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
26911-39-7 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
Clave InChI |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(=O)CO |
SMILES canónico |
C(C(C(=O)O)N)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


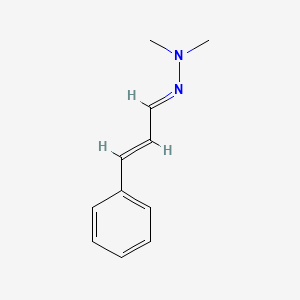
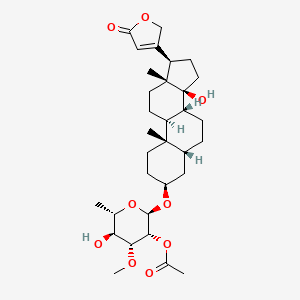
![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
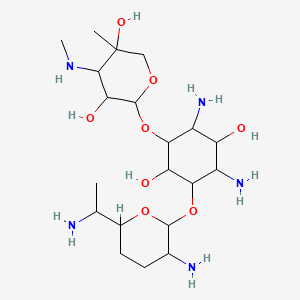

![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
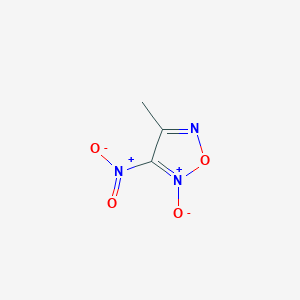
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)

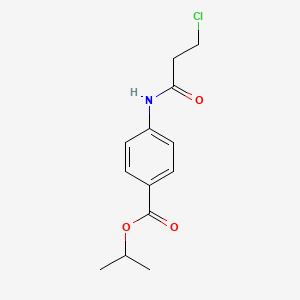
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
